

Comparing (3S,4R)-GNE-6893 to other HPK1 inhibitors

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Compound of Interest						
Compound Name:	(3S,4R)-GNE-6893					
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A Comparative Guide to HPK1 Inhibitors: (3S,4R)-GNE-6893 and Other Key Compounds

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses, making it a compelling target for cancer immunotherapy.[1][2][3] Predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) and B-cell receptor (BCR) signaling, thereby dampening the activation and function of key immune cells like T-cells, B-cells, and dendritic cells.[3][4] Pharmacological inhibition of HPK1 is a promising strategy to enhance anti-tumor immunity, potentially overcoming resistance to existing checkpoint inhibitors.[5][6]

This guide provides a detailed comparison of **(3S,4R)-GNE-6893**, a potent and selective HPK1 inhibitor developed by Genentech, with other notable HPK1 inhibitors in preclinical and clinical development.[5][7] We present key experimental data, outline methodologies, and visualize the underlying biological and experimental frameworks.

The HPK1 Signaling Pathway

Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the TCR signaling complex and becomes activated.[1] Activated HPK1 then phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at the Serine 376 residue.[1][8] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the destabilization of the active signaling complex and subsequent proteasomal degradation of SLP-76.[1] The ultimate effect is the attenuation of downstream signals, including the phosphorylation of

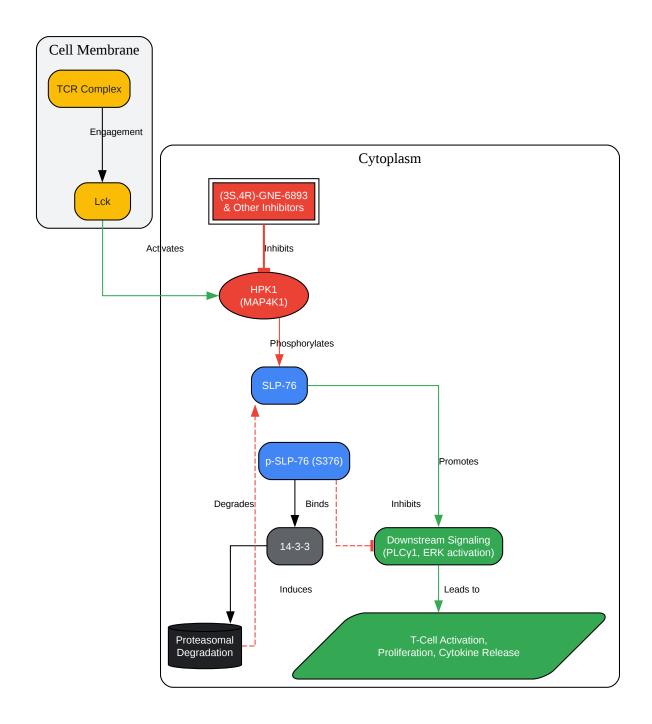






PLCy1 and ERK, which are crucial for T-cell activation, proliferation, and cytokine production.[1] By inhibiting HPK1, small molecules like GNE-6893 block this negative feedback loop, thus amplifying T-cell-mediated immune responses against tumors.[5]





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Caption: Simplified HPK1 signaling pathway in T-cells.



Comparative Analysis of HPK1 Inhibitors

(3S,4R)-GNE-6893 distinguishes itself through its sub-nanomolar potency, high selectivity, and favorable oral bioavailability. The following tables summarize its performance in key assays compared to other publicly disclosed HPK1 inhibitors.

Table 1: Biochemical and Cellular Potency



Compoun d	HPK1 IC50 / Ki (nM)	Cellular pSLP-76 IC50 (nM)	IL-2 Secretion EC50 (nM)	Kinase Selectivit y	Organizat ion	Status
(3S,4R)- GNE-6893	<0.013 (Ki) [7]	44 (Jurkat) [9]	6.4 (hPBMC) [9]	High (8/356 kinases >50% inh. @ 100 nM) [5]	Genentech	Preclinical[5]
CFI- 402411	Data not available	Data not available	Data not available	Data not available	Tradewell Therapeuti cs	Phase I/II[10]
NDI- 101150	Data not available	Data not available	Data not available	Data not available	Nimbus Therapeuti cs	Phase I/II[10]
BGB- 15025	Data not available	Data not available	Data not available	Data not available	BeiGene	Phase I/II[10]
GRC 54276	Sub- nanomolar[11]	Strong inhibition[1 1]	Strong induction[1 1]	Data not available	Glenmark	Preclinical (IND- ready)[11]
PCC-1	Sub- nanomolar[12]	Strong inhibition[1 2]	Strong induction[1 2]	Good vs T- cell kinases[12]	Unknown	Preclinical[
Compound 22	0.061 (IC50)[13] [14]	Data not available	Sustained elevation[1 5]	Data not available	Unknown	Preclinical[
BMS Compound K	2.6 (IC50) [13][14]	Data not available	Data not available	>50-fold vs other MAP4Ks[1 3]	Bristol Myers Squibb	Preclinical[



Table 2: Preclinical Pharmacokinetics (PK)

Compound	Species	Oral Bioavailability (%)	Intravenous Clearance (mL/min/kg)	Volume of Distribution (Vss, L/kg)
(3S,4R)-GNE- 6893[7]	Mouse	37	34	1.8
Rat	30	39	2.2	
Dog	46	14	2.2	_
Cynomolgus Monkey	53	14	1.9	
Human (predicted)	43	5.9 - 6.9	2.1	
GRC 54276[11]	Cross-species	30 to 100	Data not available	Data not available

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing the data presented. Below are summaries of protocols for key experiments used to characterize HPK1 inhibitors.

Biochemical Kinase Assay

- Objective: To determine the direct inhibitory activity of a compound on the purified HPK1 enzyme.
- Methodology: Recombinant human HPK1 kinase domain is incubated with a peptide substrate and ATP (often radiolabeled ³³P-ATP or in a system with a coupled luciferase/luciferin reaction). The compound of interest is added at various concentrations. The assay measures the rate of substrate phosphorylation. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.

Cellular pSLP-76 Assay



- Objective: To measure the inhibition of HPK1's downstream target phosphorylation in a cellular context.
- Methodology: A relevant cell line (e.g., Jurkat, a human T-lymphocyte line) or primary human peripheral blood mononuclear cells (PBMCs) are used.[5][9]
 - Cells are pre-incubated with varying concentrations of the HPK1 inhibitor.
 - TCR signaling is stimulated using anti-CD3 and anti-CD28 antibodies.
 - After a short incubation period, cells are fixed, permeabilized, and stained with a fluorescently-labeled antibody specific for phosphorylated SLP-76 (Ser376).
 - The level of pSLP-76 is quantified using flow cytometry or a plate-based method like TR-FRET.[16]
 - The IC50 value is determined by plotting the pSLP-76 signal against the inhibitor concentration.

Cytokine Release Assay

- Objective: To assess the functional consequence of HPK1 inhibition, specifically the enhancement of T-cell effector function.
- Methodology:
 - Human PBMCs are isolated from healthy donor blood.
 - Cells are plated and treated with a range of concentrations of the HPK1 inhibitor.
 - T-cells are activated with anti-CD3/anti-CD28 antibodies.
 - After 24-72 hours, the cell culture supernatant is collected.
 - The concentration of secreted cytokines, such as Interleukin-2 (IL-2) and Interferongamma (IFN-γ), is measured using ELISA or AlphaLISA.[5][11]

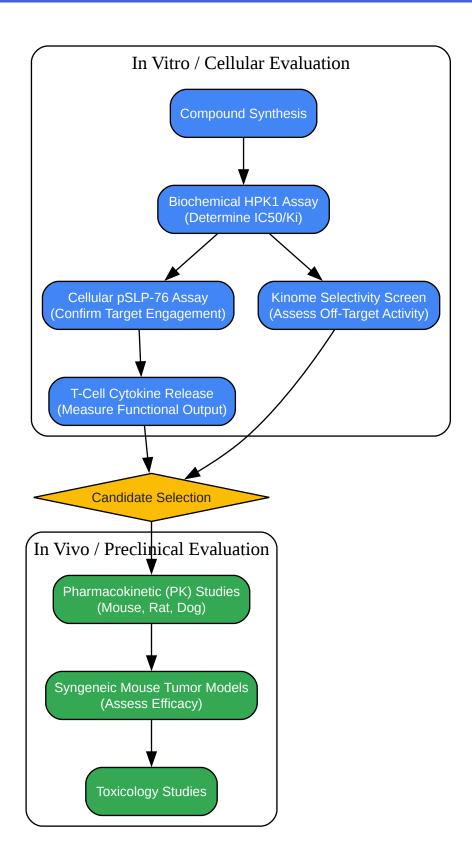


• The EC50 value, the concentration of the compound that produces 50% of the maximal cytokine response, is calculated.

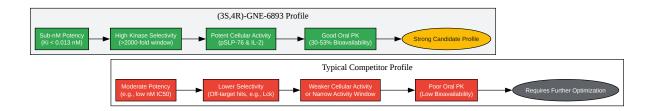
Kinome Selectivity Profiling

- Objective: To evaluate the specificity of the inhibitor against a broad panel of other kinases, identifying potential off-target effects.
- Methodology: The inhibitor is tested at a fixed, high concentration (e.g., 100 nM or 1 μM) against a large panel of purified human kinases (e.g., the 356-kinase panel mentioned for GNE-6893).[5][17] The percent inhibition for each kinase is measured. Hits (kinases inhibited above a certain threshold, typically >50%) are often followed up with full IC50 determinations to quantify the potency of the off-target interaction. This helps to ensure that the observed cellular effects are due to HPK1 inhibition and not another kinase.









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